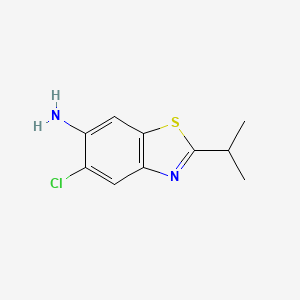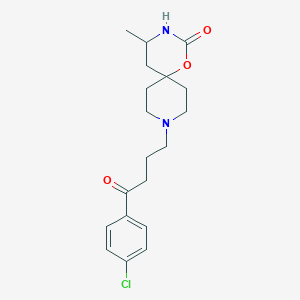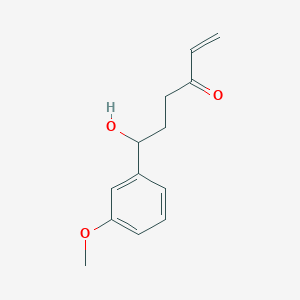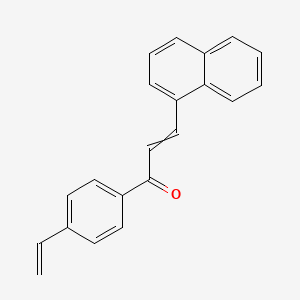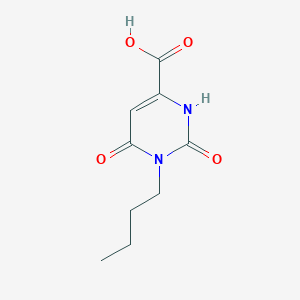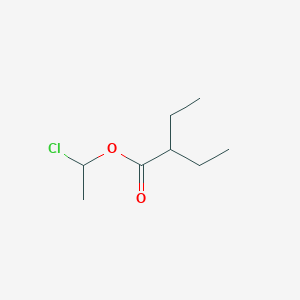
Decane-1,10-diyl dicarbonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decane-1,10-diyl dicarbonochloridate: is an organic compound that belongs to the class of alkyl chlorides It is characterized by the presence of two carbonochloridate groups attached to a decane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decane-1,10-diyl dicarbonochloridate can be synthesized through the reaction of decane-1,10-diol with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically involves the use of an inert solvent such as dichloromethane and a base like pyridine to neutralize the hydrogen chloride produced during the reaction. The reaction is carried out at low temperatures to prevent the decomposition of phosgene.
Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous flow of decane-1,10-diol and phosgene through a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Decane-1,10-diyl dicarbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The carbonochloridate groups can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form decane-1,10-diol and hydrochloric acid.
Reduction: The compound can be reduced to decane-1,10-diol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Amides: Formed by the reaction with amines
Esters: Formed by the reaction with alcohols
Thioesters: Formed by the reaction with thiols
Decane-1,10-diol: Formed by hydrolysis or reduction
Aplicaciones Científicas De Investigación
Chemistry: Decane-1,10-diyl dicarbonochloridate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various functionalized compounds, including polymers and surfactants.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through the introduction of carbonochloridate groups. This modification can alter the biological activity and stability of the biomolecules.
Medicine: The compound has potential applications in drug delivery systems. It can be used to synthesize prodrugs, which are inactive compounds that can be converted into active drugs within the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including plasticizers and lubricants. It is also employed in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of decane-1,10-diyl dicarbonochloridate involves the reactivity of its carbonochloridate groups. These groups can react with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparación Con Compuestos Similares
Decane-1,10-diol: A precursor used in the synthesis of decane-1,10-diyl dicarbonochloridate.
Decane-1,10-diyl diacrylate: Another derivative of decane-1,10-diol, used in the production of polymers and coatings.
Decane-1,10-diyl diglutarate: Used in the preparation of optode membranes for ion-selective electrodes.
Uniqueness: this compound is unique due to its dual carbonochloridate groups, which provide it with distinct reactivity compared to other decane derivatives. This reactivity makes it a valuable intermediate in organic synthesis and materials science.
Propiedades
Número CAS |
56757-75-6 |
|---|---|
Fórmula molecular |
C12H20Cl2O4 |
Peso molecular |
299.19 g/mol |
Nombre IUPAC |
10-carbonochloridoyloxydecyl carbonochloridate |
InChI |
InChI=1S/C12H20Cl2O4/c13-11(15)17-9-7-5-3-1-2-4-6-8-10-18-12(14)16/h1-10H2 |
Clave InChI |
PHSFDGSQPPVUFX-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCOC(=O)Cl)CCCCOC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


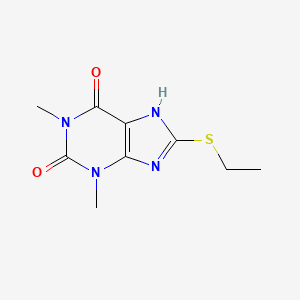
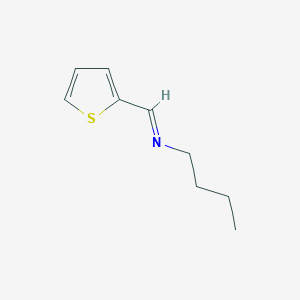
![N~1~-Methyl-N~2~-[3-(10H-phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14626655.png)
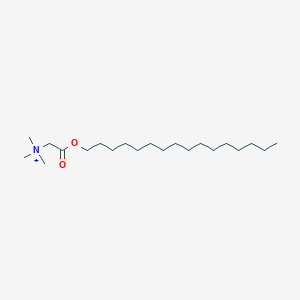

![4-[2-(3,3-Dimethyloxiran-2-yl)ethyl]-3,6-dihydro-1,2-dioxine](/img/structure/B14626680.png)
